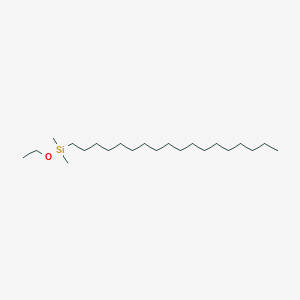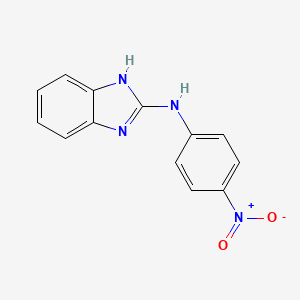
N-(4-nitrophenyl)-1H-benzimidazol-2-amine
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
N-(4-nitrophenyl)-1H-benzimidazol-2-amine and its derivatives have been studied for their potential as antihypertensive agents. Sharma et al. (2010) synthesized benzimidazole derivatives and screened them for antihypertensive activity. They found that these compounds showed significant activity in controlling blood pressure (Sharma, Kohli, & Sharma, 2010).
Anticancer Properties
The compound and its metal complexes have been explored for their anticancer properties. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes of the compound, assessing their structures and anticancer activity. Their findings indicate potential utility in cancer treatment (Ghani & Mansour, 2011).
Synthesis and Characterization
Chun-le Wu (2015) improved the synthetic process of a related compound, 2-mercapto-5-methoxy-1H-benzimidazole, which is an intermediate of Omeprazole. This showcases the chemical versatility and application in synthesis (Wu Chun-le, 2015).
Antibacterial Activity
Pham et al. (2022) designed and synthesized benzimidazole derivatives, including compounds related to this compound, and evaluated them for antibacterial properties. They found promising antibacterial compounds against various bacterial strains, highlighting the compound's potential in antimicrobial applications (Pham et al., 2022).
Charge Transfer Complexes
Shehab and Mansour (2013) synthesized charge transfer complexes of benzimidazole derivatives, including this compound. Their study provides insights into the physicochemical characteristics and potential applications in material sciences (Shehab & Mansour, 2013).
Wirkmechanismus
Target of Action
Similar compounds such as n-substituted maleimides have been reported to affect enzymes containing reactive cysteinyl residues . These enzymes are crucial for the growth and survival of microorganisms, suggesting potential antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds, such as 4-nitrophenyl n-acetyl-beta-d-glucosaminide, serve as artificial substrates for enzymes like n-acetyl-beta-d-hexosaminidase . This interaction could potentially lead to changes in the enzyme’s activity, affecting the metabolic processes within the cell.
Action Environment
For instance, the catalytic reduction of 4-nitrophenol, a related compound, has been shown to be influenced by the size and structure of the active nanoparticles .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-17(19)10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZALJXVEIVZCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3015543.png)
![1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015544.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)
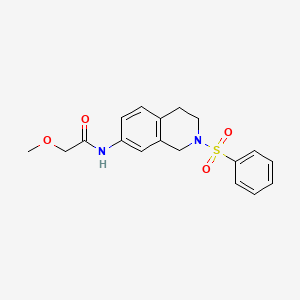

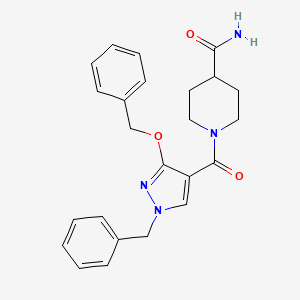
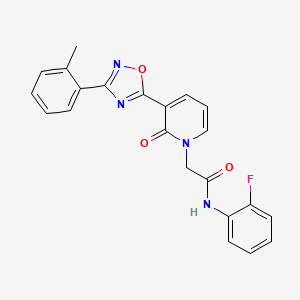
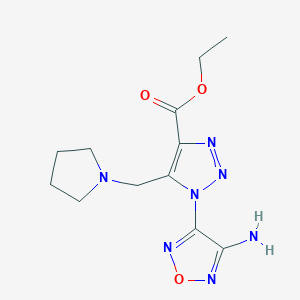
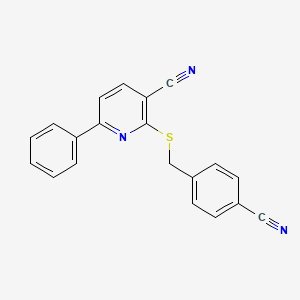
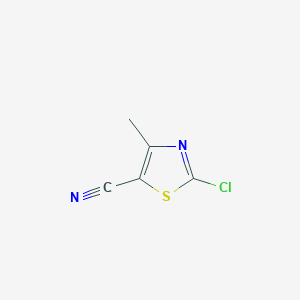
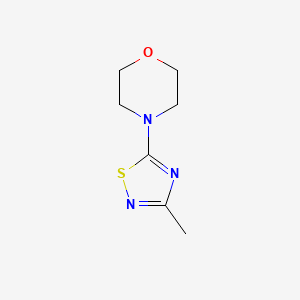
![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)
